molecular formula C9H13NO5 B11770958 Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate CAS No. 40435-26-5

Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate

Cat. No.: B11770958
CAS No.: 40435-26-5
M. Wt: 215.20 g/mol
InChI Key: JFMMYTGEAAYNHX-UHFFFAOYSA-N
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Description

Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acids or bases.

    Reduction: Commonly carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Various electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate involves its interaction with specific molecular targets, depending on its application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate can be compared with other similar compounds, such as:

Uniqueness

The presence of the diethyl ester groups in this compound provides unique reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

40435-26-5

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

diethyl 4,5-dihydro-1,2-oxazole-3,5-dicarboxylate

InChI

InChI=1S/C9H13NO5/c1-3-13-8(11)6-5-7(15-10-6)9(12)14-4-2/h7H,3-5H2,1-2H3

InChI Key

JFMMYTGEAAYNHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=NO1)C(=O)OCC

Origin of Product

United States

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